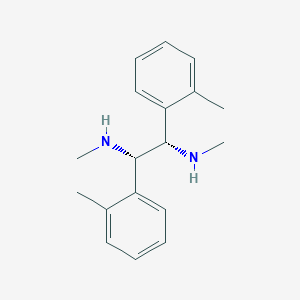
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two methyl groups and two o-tolyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-toluidine and formaldehyde.
Condensation Reaction: o-Toluidine is reacted with formaldehyde in the presence of a catalyst, such as hydrochloric acid, to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce the Schiff base intermediate.
Solvent Extraction: Purifying the product through solvent extraction techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be further reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.
Medicine
Pharmaceuticals: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry
Dye Synthesis: It is used as an intermediate in the production of dyes and pigments.
Corrosion Inhibitors: The compound is investigated for its ability to act as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to donate and accept electrons makes it a versatile reagent in redox reactions.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-Diphenyl-1,2-ethanediamine: Similar in structure but with phenyl groups instead of o-tolyl groups.
(1S,2S)-N,N’-Dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane backbone instead of an ethane backbone.
Uniqueness
Steric Effects: The presence of o-tolyl groups in (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine introduces steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Electronic Effects: The methyl groups on the nitrogen atoms can affect the electron density and reactivity of the compound, making it distinct from its analogs.
Properties
Molecular Formula |
C18H24N2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(1S,2S)-N,N'-dimethyl-1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-9-5-7-11-15(13)17(19-3)18(20-4)16-12-8-6-10-14(16)2/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
InChI Key |
RXHWPJDPYDGJNR-ROUUACIJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2C)NC)NC |
Canonical SMILES |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13389627.png)
![disodium;2-[4-(10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13389630.png)

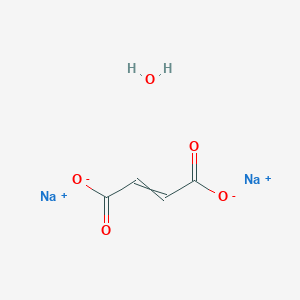
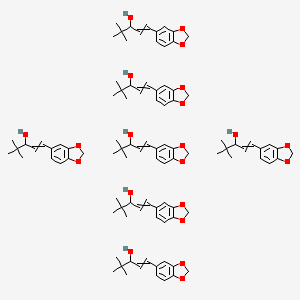
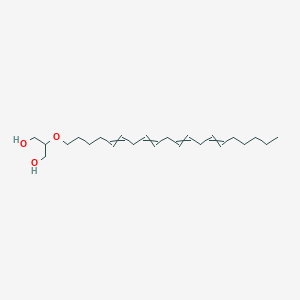
![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
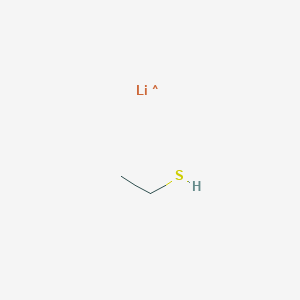
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13389676.png)
![Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)
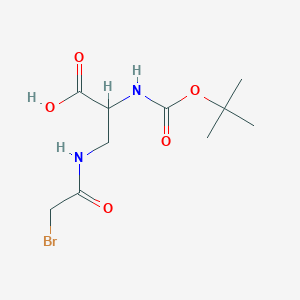
![3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B13389702.png)
![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)
